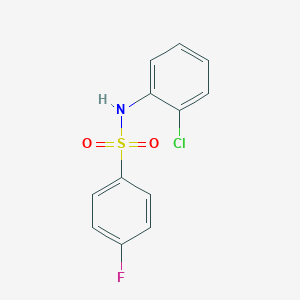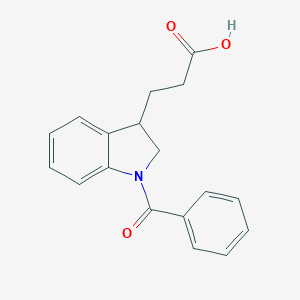
3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid, also known as BDI, is a chemical compound that has been widely used in scientific research. It is a derivative of indole-3-acetic acid and has been found to have various biological activities, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has also been found to reduce the production of inflammatory mediators and cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various biological processes. However, one limitation of using 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid in scientific research. One potential application is in the development of new drugs for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has also been shown to have potential for the treatment of cancer, particularly in combination with other chemotherapeutic agents. In addition, further research is needed to fully understand the mechanism of action of 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid and its potential for the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid involves the condensation reaction between indole-3-acetic acid and benzoyl chloride in the presence of a catalyst such as triethylamine. The reaction yields 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid as a white crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has been widely used in scientific research due to its various biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has also been shown to have an effect on the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
Número CAS |
18749-79-6 |
|---|---|
Nombre del producto |
3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid |
Fórmula molecular |
C18H17NO3 |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
3-(1-benzoyl-2,3-dihydroindol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H17NO3/c20-17(21)11-10-14-12-19(16-9-5-4-8-15(14)16)18(22)13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,20,21) |
Clave InChI |
AFLXAZDKNBTYER-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CCC(=O)O |
SMILES canónico |
C1C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CCC(=O)O |
Sinónimos |
3-(1-benzoylindolin-3-yl)propanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



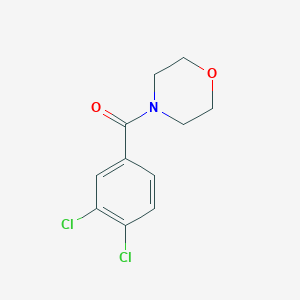
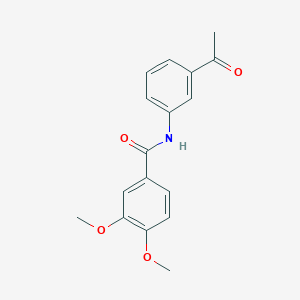
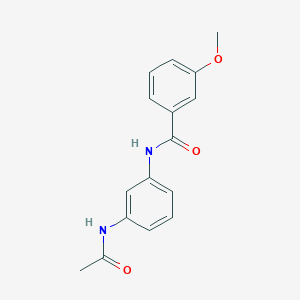
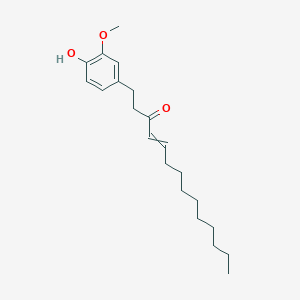
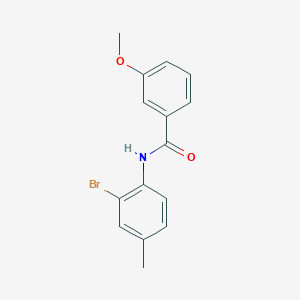
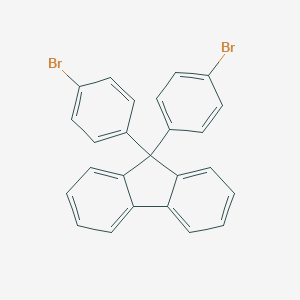
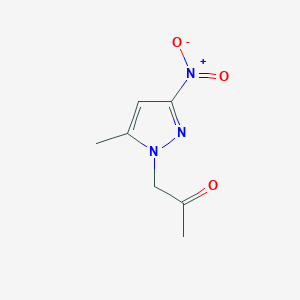
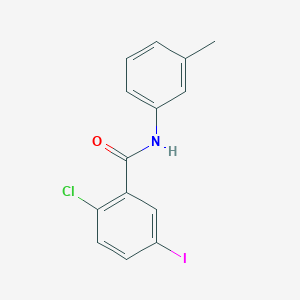
![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)
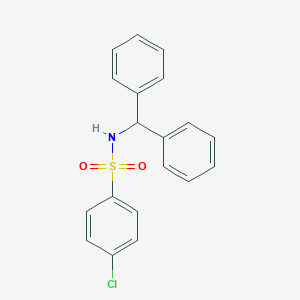
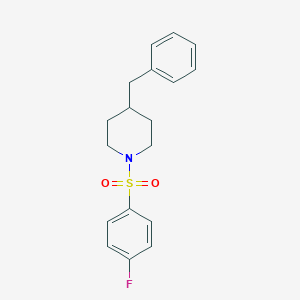
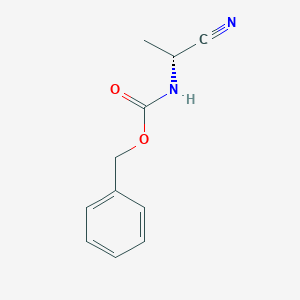
![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B186124.png)
